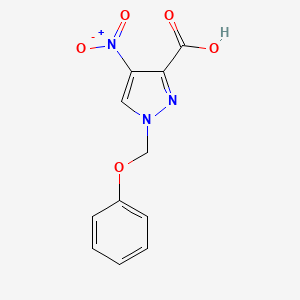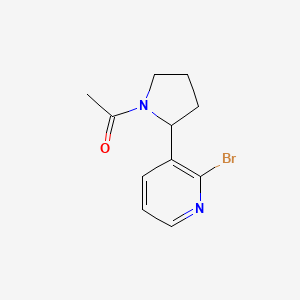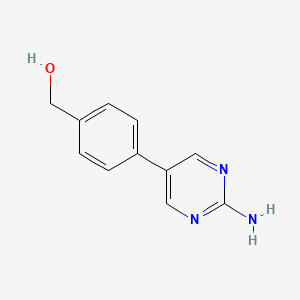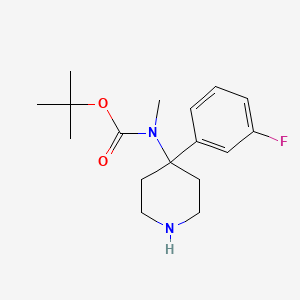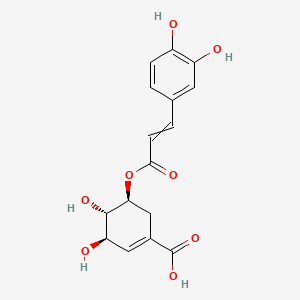
1-Cyclohexene-1-carboxylic acid, 5-((3-(3,4-dihydroxyphenyl)-1-oxo-2-p ropenyl)oxy)-3,4-dihydroxy-, (3R-(3alpha,4alpha,5beta))-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexene-1-carboxylic acid, 5-((3-(3,4-dihydroxyphenyl)-1-oxo-2-propenyl)oxy)-3,4-dihydroxy-, (3R-(3alpha,4alpha,5beta))- is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexene ring with multiple hydroxyl groups and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and applications.
准备方法
合成路线和反应条件
5-((3-(3,4-二羟基苯基)-1-氧代-2-丙烯基)氧基)-3,4-二羟基-1-环己烯-1-羧酸,(3R-(3α,4α,5β))- 的合成通常涉及多步有机合成。常见的起始原料可能包括环己烯衍生物和酚类化合物。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保生成所需产物。
工业生产方法
这种化合物的工业生产可能涉及使用优化的反应条件进行大规模合成,以最大限度地提高产率和纯度。可能会采用诸如连续流动反应器和先进的纯化方法(如色谱法)等技术。
化学反应分析
反应类型
5-((3-(3,4-二羟基苯基)-1-氧代-2-丙烯基)氧基)-3,4-二羟基-1-环己烯-1-羧酸,(3R-(3α,4α,5β))- 可以发生各种化学反应,包括:
氧化: 羟基可以被氧化形成酮或醛。
还原: 羧酸基团可以被还原成醇。
取代: 酚羟基可以参与亲电试剂的取代反应。
常见试剂和条件
氧化: 在酸性条件下使用高锰酸钾 (KMnO4) 或三氧化铬 (CrO3) 等试剂。
还原: 使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂。
取代: 在碱的存在下使用卤代烷或酰氯等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能产生酮或醛,而还原可能产生醇。
科学研究应用
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性及其与酶的相互作用。
医学: 研究其潜在的治疗特性,例如抗炎或抗氧化作用。
工业: 用于生产特种化学品和材料。
作用机理
该化合物发挥其作用的机理取决于它与分子靶标的相互作用。例如,它可能抑制特定的酶或与细胞受体相互作用,从而导致各种生物学反应。所涉及的途径可能包括信号转导、基因表达或代谢过程。
作用机制
The mechanism by which this compound exerts its effects depends on its interactions with molecular targets. For example, it might inhibit specific enzymes or interact with cellular receptors, leading to various biological responses. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
类似化合物
1-环己烯-1-羧酸衍生物: 具有类似结构但不同官能团的化合物。
酚类化合物: 羟基连接到芳香环上的分子。
羧酸: 具有羧基官能团的有机酸。
独特性
5-((3-(3,4-二羟基苯基)-1-氧代-2-丙烯基)氧基)-3,4-二羟基-1-环己烯-1-羧酸,(3R-(3α,4α,5β))- 由于其官能团和立体化学的特定组合而具有独特性,这可能导致与其他类似化合物相比具有独特的化学和生物学特性。
属性
分子式 |
C16H16O8 |
|---|---|
分子量 |
336.29 g/mol |
IUPAC 名称 |
(3R,4S,5S)-5-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-3,4-dihydroxycyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C16H16O8/c17-10-3-1-8(5-11(10)18)2-4-14(20)24-13-7-9(16(22)23)6-12(19)15(13)21/h1-6,12-13,15,17-19,21H,7H2,(H,22,23)/t12-,13+,15+/m1/s1 |
InChI 键 |
QMPHZIPNNJOWQI-IPYPFGDCSA-N |
手性 SMILES |
C1[C@@H]([C@H]([C@@H](C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
规范 SMILES |
C1C(C(C(C=C1C(=O)O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


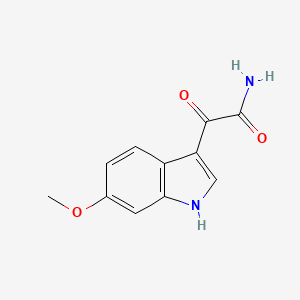
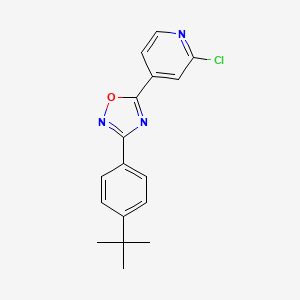


![2-Chloro-N-{3-cyano-7,7-dimethyl-5-[2-(5-methyl-furan-2-yl)-vinyl]-6,7-dihydro-benzo[b]thiophen-2-yl}-acetamide](/img/structure/B11814852.png)
